
Ethyl 3-aminocrotonate
Overview
Description
Ethyl 3-aminocrotonate (EAC, CAS 626-34-6) is a β-enamino ester with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. It is characterized by a conjugated system of an amino group and an ester moiety, enabling ambident nucleophilic behavior (acting as both C- and N-nucleophiles) . EAC is a versatile intermediate in organic synthesis, prominently used in the preparation of:
- 1,4-dihydropyridines (DHPs), key structural motifs in calcium channel blockers like nifedipine .
- Hantzsch esters for photoredox catalysis .
Its boiling point is reported as 485.7 K (212.5°C), and it is typically a yellow liquid or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate. The reaction is typically carried out in ethanol at room temperature for about 20 hours. The reaction mixture is then treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminocrotonate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used.
Cyclization Reactions: Catalysts like acids or bases are often employed.
Major Products:
Substitution Reactions: Products include substituted amines and amides.
Condensation Reactions: Products include imines and enamines.
Cyclization Reactions: Products include various heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
Ethyl 3-aminocrotonate serves as an essential intermediate in the synthesis of several pharmaceuticals, particularly calcium channel blockers such as Nisoladipine and Benidipine. These drugs are critical in managing hypertension and cardiovascular diseases . The compound's ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.
2. Synthesis of Aminovinylsuccinimides
Research has demonstrated that EAC can be transformed into aminovinylsuccinimides through specific condensation reactions. This transformation opens pathways for creating compounds with potential anti-cancer properties .
Chemical Reactions Involving this compound
EAC participates in various chemical reactions that enhance its utility:
- Condensation Reactions : EAC can undergo condensation with different reagents to form complex molecules used in drug design.
- Nucleophilic Substitution : The compound is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis .
Research Findings
Recent studies have highlighted the effectiveness of EAC in various solvent systems, influencing the yield of desired products during synthesis. For instance, the choice of solvent significantly impacts the efficiency of reactions involving EAC, making it a subject of interest for optimizing synthetic pathways .
Case Study 1: Synthesis of Calcium Channel Blockers
A study demonstrated the successful application of EAC in synthesizing Nisoladipine through a multi-step reaction process involving EAC as a key intermediate. The research illustrated how variations in reaction conditions could optimize yields and purity levels.
Case Study 2: Development of Anti-Cancer Agents
Another research project focused on transforming EAC into aminovinylsuccinimides, showcasing its potential as a precursor for novel anti-cancer drugs. The study emphasized the compound's versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 3-aminocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis and other transformations. These properties make it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
EAC belongs to the enamino ester family, which includes compounds with variable ester groups (e.g., methyl, cinnamyl) or substituents on the β-carbon. Key analogues and their distinctions are summarized below:
Table 1: Structural and Physicochemical Properties
Reactivity in Key Reactions
Table 2: Reactivity in Selected Reactions
Mechanistic Insights
- Ambident Reactivity: EAC’s dual C/N-nucleophilicity enables diverse pathways. For example, in reactions with 2-acylnaphthoquinones, EAC forms isoquinolinequinones via [3+3] cycloaddition, while ethyl glycinate yields amino acid conjugates .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in trifluorocrotonate) deactivate the β-carbon, rendering the compound inert in Michael additions .
- Steric Effects: Cinnamyl 3-aminocrotonate’s bulky group may reduce reaction efficiency compared to EAC’s ethyl ester .
Biological Activity
Ethyl 3-aminocrotonate is an organic compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, pharmacological significance, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 129.16 g/mol
- Melting Point : 33-35 °C
- Boiling Point : 210-215 °C
- Density : 1.022 g/mL at 25 °C
- Refractive Index : 1.4990
Synthesis
This compound can be synthesized through various methods, one notable approach being the reaction between ethyl acetoacetate and ammonium acetate in methanol. The optimal conditions for this synthesis are outlined in the following table:
Condition | Optimal Value |
---|---|
Reaction Time | 20 hours |
Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate) | 3.0 : 1.0 |
Yield | Up to 92% |
The synthesis process involves the formation of intermediates characterized by techniques such as IR, NMR, and LC-MS spectroscopy.
Pharmacological Significance
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly calcium channel blockers such as Nisoladipine, Benidipine, Nicardipine, and Felodipine. These compounds play a vital role in treating cardiovascular diseases by inhibiting calcium influx into cells, thereby reducing vascular resistance and lowering blood pressure.
The biological activity of this compound is primarily attributed to its ability to modulate calcium channels. This modulation influences several physiological processes including muscle contraction and neurotransmitter release, which are essential for cardiovascular function.
Case Studies and Research Findings
Numerous studies have explored the effects of this compound on biological systems:
-
Calcium Channel Blocker Activity :
- This compound has been investigated for its potential as a calcium channel blocker, demonstrating efficacy in reducing blood pressure in animal models.
-
Cytotoxicity Studies :
- In vitro studies have evaluated the cytotoxic effects of new compounds synthesized from this compound against various cancer cell lines. For instance, research indicated moderate cytotoxic activities against human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines with IC values summarized as follows:
Compound IC (µM) This compound Derivative A 15 This compound Derivative B 25 Etoposide (Control) 10 -
Toxicological Studies :
- Toxicological assessments have been conducted to evaluate the safety profile of this compound derivatives. These studies highlight the importance of understanding both efficacy and safety in drug development.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of Ethyl 3-aminocrotonate in medicinal chemistry?
this compound is a key intermediate in synthesizing 1,4-dihydropyridines (1,4-DHPs), which are critical for calcium channel blockers like Nitrendipine and Felodipine. For example, it participates in Hantzsch cyclocondensation with aldehydes (e.g., 3-nitrobenzaldehyde) and β-keto esters to form dihydropyridine scaffolds. This method achieves yields up to 96% in ionic liquids like n-butyl pyridinium tetrafluoroborate, which enhances reaction efficiency and recyclability .
Q. How is this compound utilized in Hantzsch synthesis?
In modified Hantzsch reactions, this compound reacts with β-keto esters (e.g., ethyl acetoacetate) and aldehydes under refluxing ethanol or toluene. For instance, it forms 3-ethyl 5-methyl 1,4-dihydropyridine derivatives, which are precursors to antihypertensive drugs. The reaction requires precise stoichiometry (e.g., 2.0 equiv. of this compound) and catalysts like piperidine acetate. Structural confirmation involves NMR, FT-IR, and X-ray crystallography .
Q. What characterization techniques confirm the structure of this compound derivatives?
Key methods include:
- Nuclear Magnetic Resonance (¹H/¹³C NMR): Assigns proton and carbon environments in dihydropyridine scaffolds.
- X-ray Crystallography: Resolves stereochemical configurations (e.g., Z/E isomerism in β-enamino esters) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weights of complex intermediates (e.g., 1,4-DHPs with azide click chemistry products) .
Advanced Research Questions
Q. How do reaction conditions influence the cyclocondensation efficiency of this compound in dihydropyridine formation?
- Solvent Effects: Ionic liquids (e.g., n-butyl pyridinium tetrafluoroborate) improve yields (96%) compared to ethanol (70–80%) by stabilizing intermediates .
- Catalysts: NaH in THF facilitates etherification of Ethyl 4-chloroacetoacetate, while Yb(OTf)₃ accelerates multicomponent reactions but may induce side reactions like benzyl alcohol elimination .
- Temperature: Refluxing methanol or toluene (60–80°C) optimizes cyclization, while lower temperatures lead to incomplete reactions .
Q. What explains contradictory outcomes in reactions of this compound with β-enamino esters under different substituents?
Reactions with β-enamino esters bearing electron-withdrawing groups (e.g., CF₃) often fail due to steric hindrance or electronic deactivation. For example, Ethyl 3-amino-1,1,1-trifluorocrotonate resists cyclization even after prolonged heating, yielding unreacted starting material (82% recovery). In contrast, aryl-substituted β-enamino esters proceed smoothly, as confirmed by X-ray analysis of 3-ethoxycarbonyl-1,2,5-thiadiazole products .
Q. How do physicochemical factors affect interpolymer complex (IPC) formation involving this compound-based polymers?
IPCs formed with polyelectrolytes (e.g., polyacrylic acid) show:
- pH Sensitivity: Swelling transitions occur at pH 4–6 due to protonation/deprotonation of amino groups.
- Thermal Responsiveness: Coil-to-globule transitions above 40°C reduce viscosity by 1–2 orders of magnitude.
- Ionic Strength Effects: High NaCl concentrations (>0.5 M) collapse IPC networks by screening electrostatic interactions .
Q. What strategies optimize yield in multicomponent reactions using this compound?
- Additives: 4 Å molecular sieves absorb water, preventing hydrolysis of imine intermediates in Hantzsch reactions .
- Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound-derived 1,4-DHPs achieves >85% yield in ambient conditions .
- Workflow Design: Sequential steps (e.g., azide tethering before cyclocondensation) minimize side reactions in amlodipine bioisostere synthesis .
Q. Data Contradiction Analysis
Example: In IPC studies, linear polymers of this compound exhibit high viscosity (η ≈ 500 mPa·s), but IPCs reduce this to <10 mPa·s. Contradictions arise in solvent quality effects: polar solvents (water) enhance IPC swelling, while nonpolar solvents (toluene) collapse networks. Researchers must validate solvent compatibility using rheology and dynamic light scattering .
Properties
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-34-6, 7318-00-5 | |
Record name | Ethyl 3-aminocrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-aminocrotonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-aminocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.